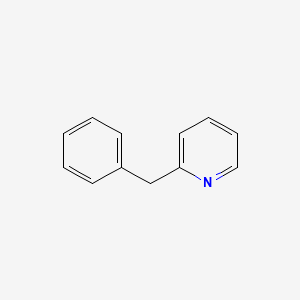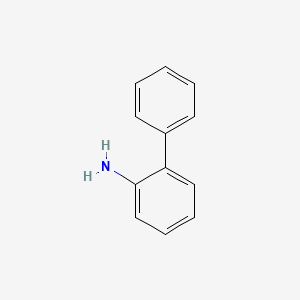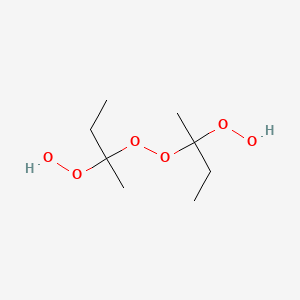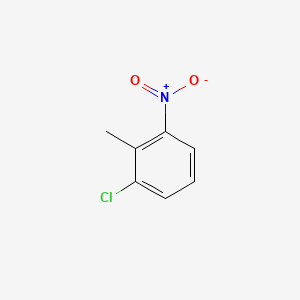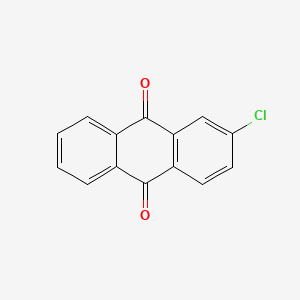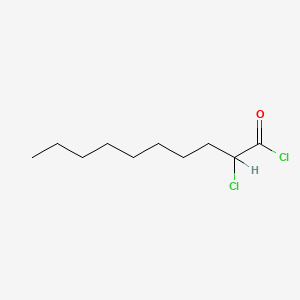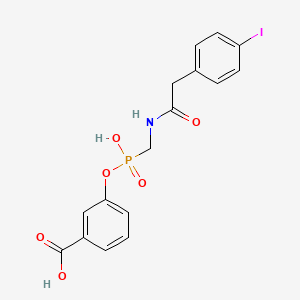
3-Carboxyphenyl((N-((4-iodophenyl)acetyl)amino)methyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Carboxyphenyl((N-((4-iodophenyl)acetyl)amino)methyl)phosphonate is a bioactive chemical.
Applications De Recherche Scientifique
Corrosion Inhibition
- Application : 3-Carboxyphenyl derivatives, specifically α-aminophosphonates, have been studied for their corrosion inhibition properties, particularly in protecting mild steel in acidic environments like hydrochloric acid, commonly used in industrial pickling processes (Gupta et al., 2017).
- Mechanism : These compounds, including similar phosphonates, act as mixed-type inhibitors, predominantly functioning as cathodic inhibitors. They demonstrate a high inhibition efficiency, with some achieving up to 96.90% efficiency.
Structural and Biological Significance
- Structural Analogues : Phosphonate derivatives are known to be structural analogues of natural amino acids, leading to their exploration in various biological activities (Ouahrouch et al., 2014).
- Potential Uses : They find application as enzyme inhibitors, antibacterial agents, antitumor agents, and antiviral agents. Their synthesis often involves the Kabachnik-Fields reaction, coupling a carbonyl, an amine, and a dialkyl phosphite unit.
Synthesis and Properties in Bioorganic Chemistry
- Synthetic Applications : 3-Carboxyphenyl derivatives are used in synthesizing various phosphonic acid derivatives, which are key intermediates in the synthesis of phosphonopeptide with a P-N bond (Yuan et al., 1991).
- Properties : Such compounds demonstrate stability under different conditions, low toxicity, and the ability to penetrate cells, as observed in certain studies involving phosphonates (Ivanov et al., 2013).
Anticorrosion and Anticancer Properties
- Anticorrosion : Studies show the effective use of diethyl (phenylamino) methyl) phosphonate derivatives as corrosion inhibitors in acidic media, with good correlation between experimental and theoretical findings (Moumeni et al., 2020).
- Potential Anticancer Agents : Some phosphonate derivatives, particularly those with a quinazolinone moiety, have shown significant anti-proliferative activity against various cancer cell lines (Awad et al., 2018).
Broad Medical and Agricultural Applications
- Versatile Biological Activity : Phosphonates, including 3-Carboxyphenyl derivatives, are explored for their wide range of biological activities, including as drugs, enzyme inhibitors, and bone-targeting agents, with applications in medicine and agriculture (Turhanen et al., 2021).
Herbicidal Potential
- Agricultural Use : Specific aminobisphosphonates have been synthesized and evaluated as inhibitors of plant enzymes, indicating potential use as herbicides (Forlani et al., 2008).
Propriétés
Numéro CAS |
156483-88-4 |
|---|---|
Nom du produit |
3-Carboxyphenyl((N-((4-iodophenyl)acetyl)amino)methyl)phosphonate |
Formule moléculaire |
C16H14INO6P- |
Poids moléculaire |
475.17 g/mol |
Nom IUPAC |
3-[hydroxy-[[[2-(4-iodophenyl)acetyl]amino]methyl]phosphoryl]oxybenzoic acid |
InChI |
InChI=1S/C16H15INO6P/c17-13-6-4-11(5-7-13)8-15(19)18-10-25(22,23)24-14-3-1-2-12(9-14)16(20)21/h1-7,9H,8,10H2,(H,18,19)(H,20,21)(H,22,23) |
Clé InChI |
CVHFGHMPNFXZNE-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC(=C1)OP(=O)(CNC(=O)CC2=CC=C(C=C2)I)O)C(=O)O |
SMILES canonique |
C1=CC(=CC(=C1)OP(=O)(CNC(=O)CC2=CC=C(C=C2)I)O)C(=O)O |
Apparence |
Solid powder |
Autres numéros CAS |
156483-88-4 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
3-carboxyphenyl((N-((4-iodophenyl)acetyl)amino)methyl)phosphonate m-carboxyphenyl((N-((p-iodophenyl)acetyl)amino)methyl)phosphonate m-CIAAMP |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



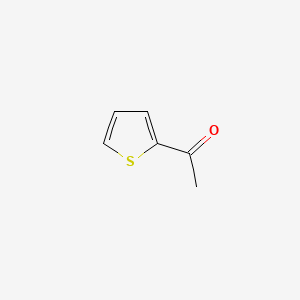
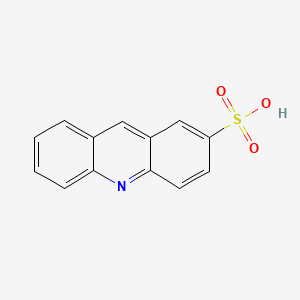
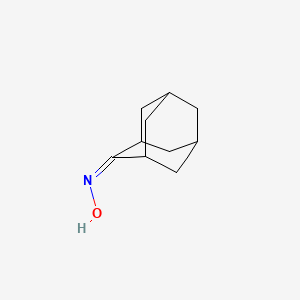
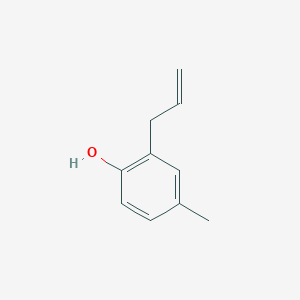
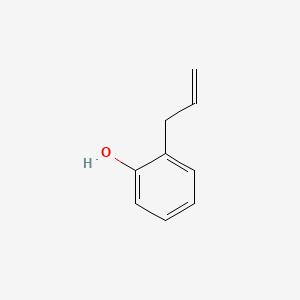
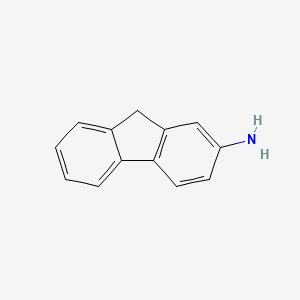
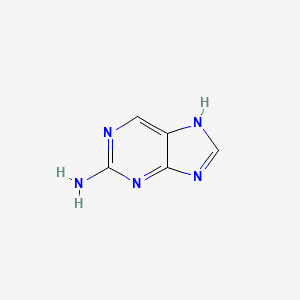
![Sodium 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulphonyl]-4-methylphenyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B1664048.png)
